3-(tert-butoxy)-1H-pyrazole
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Overview
Description
3-(tert-butoxy)-1H-pyrazole: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The tert-butoxy group attached to the third carbon of the pyrazole ring adds steric bulk and influences the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-butoxy)-1H-pyrazole typically involves the reaction of tert-butyl alcohol with a suitable pyrazole precursor. One common method is the alkylation of pyrazole with tert-butyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tert-butoxy group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of flow microreactors can enhance the reaction rate and control the reaction conditions more precisely compared to batch processes .
Chemical Reactions Analysis
Types of Reactions: 3-(tert-butoxy)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The tert-butoxy group can be oxidized to form tert-butyl hydroperoxide.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Catalysts such as palladium on carbon (Pd/C) can facilitate the reduction of the pyrazole ring.
Substitution: Strong bases like potassium tert-butoxide are commonly used for nucleophilic substitution reactions.
Major Products:
Oxidation: tert-Butyl hydroperoxide.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-(tert-butoxy)-1H-pyrazole is used as a building block in organic synthesis.
Biology and Medicine: In biological research, this compound derivatives are investigated for their potential pharmacological activities. These compounds can act as enzyme inhibitors or receptor modulators, making them valuable in drug discovery and development.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of agrochemicals, pharmaceuticals, and polymers .
Mechanism of Action
The mechanism of action of 3-(tert-butoxy)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The tert-butoxy group can influence the compound’s binding affinity and selectivity by providing steric hindrance and altering the electronic properties of the pyrazole ring .
Comparison with Similar Compounds
3-(tert-butoxy)-1,2-propanediol: A compound with a similar tert-butoxy group but different core structure.
tert-Butyl ethers of renewable diols: Compounds with tert-butoxy groups attached to diols, used as oxygenated additives for motor gasoline.
Uniqueness: 3-(tert-butoxy)-1H-pyrazole is unique due to the presence of the pyrazole ring, which imparts distinct chemical properties and reactivity compared to other tert-butoxy-containing compounds. Its ability to participate in various chemical reactions and its applications in diverse fields highlight its versatility and importance in scientific research and industry .
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxy]-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-7(2,3)10-6-4-5-8-9-6/h4-5H,1-3H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MREHYWJHHBYRDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=NN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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